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Compound of Interest

Compound Name: 2-Bromo-3-fluoro-6-methylpyridine

Cat. No.: B1292714

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for 2-
Bromo-3-fluoro-6-methylpyridine (CAS No: 374633-36-0).[1][2] Due to the limited availability
of published experimental spectra for this specific compound, this document presents predicted
data based on established principles of NMR, MS, and IR spectroscopy, alongside detailed
experimental protocols for acquiring such data.

Molecular Structure and Properties:

e Molecular Formula: CeHsBrFN[1][3]

e Molecular Weight: 190.01 g/mol [1][3]
e Physical State: Solid[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for
determining the structure of organic molecules. For 2-Bromo-3-fluoro-6-methylpyridine, 1H,
13C, and °F NMR would provide critical information about the arrangement of atoms.

Predicted NMR Data
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The following tables summarize the predicted chemical shifts (d) in parts per million (ppm),

multiplicities, and coupling constants (J) in Hertz (Hz) for 2-Bromo-3-fluoro-6-methylpyridine.

These predictions are based on the analysis of similar pyridine derivatives and general NMR
principles.[4][5][6][7][8][°]

Table 1: Predicted *H NMR Data

Predicted Chemical

Coupling Constant

Protons . Multiplicity
Shift (6, ppm) (J, H2)
CHs 24-26 S
J(H-F) = 8-10, J(H-H
H-4 7.2-75 t (H-F) ( )
=8-9
H-5 76-7.9 d J(H-H) = 8-9

Table 2: Predicted 33C NMR Data

Carbon Predicted Chemical Shift (6, ppm)

C-2 138 - 142 (d, J(C-F) = 15-20 Hz)

C-3 155 - 160 (d, J(C-F) = 240-260 Hz)

C-4 125 - 130 (d, J(C-F) = 5-10 Hz)

C-5 140 - 145

C-6 158 - 162

CHs 20-25

Table 3: Predicted °F NMR Data

Fluorine Pn?dicted Chemical Multiplicity Coupling Constant
Shift (8, ppm) (J, Hz)

F-3 -110 to -130 d J(F-H) = 8-10
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Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a pyridine derivative like 2-Bromo-3-fluoro-6-
methylpyridine is as follows:[10]

o Sample Preparation: Dissolve approximately 5-10 mg of the solid compound in 0.5-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in a standard 5 mm NMR tube.

 Instrumentation: Use a high-resolution NMR spectrometer, for example, a 400 or 500 MHz
instrument.

e 1H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 16-32 scans for good signal-to-noise.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more)
and a longer relaxation delay may be necessary.

e 19F NMR Acquisition:
o Acquire a one-dimensional *°F NMR spectrum.[11][12]
o 19F is a high abundance nucleus, so acquisition times are comparable to *H NMR.

o Data Processing: Process the raw data using appropriate software. This includes Fourier
transformation, phase correction, baseline correction, and referencing the chemical shifts to
an internal standard (e.qg., tetramethylsilane for *H and 3C NMR, CFClIs for °F NMR).

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

For 2-Bromo-3-fluoro-6-methylpyridine, the key feature in the mass spectrum will be the
isotopic pattern of the molecular ion peak due to the presence of bromine, which has two major
isotopes, 7°Br and 81Br, in nearly a 1:1 ratio.[13][14]

Table 4: Predicted Mass Spectrometry Data

lon m/z (predicted) Relative Abundance
[M]* (with 7°Br) 189 ~100%
[M+2]* (with 81Br) 191 ~98%

Experimental Protocol for Mass Spectrometry

A general procedure for analyzing a solid organic compound using mass spectrometry is:[15]

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.
For a solid, this can be done using a direct insertion probe or by dissolving the sample in a
suitable solvent and introducing it via an infusion pump for techniques like electrospray
ionization (ESI).

¢ lonization: lonize the sample using an appropriate method. Electron ionization (El) is
common for volatile compounds, while ESI or matrix-assisted laser desorption/ionization
(MALDI) are suitable for less volatile or fragile molecules.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass
analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the separated ions to generate the mass spectrum.

Infrared (IR) Spectroscopy
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Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which
corresponds to its vibrational modes. It is a useful tool for identifying functional groups.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum of 2-Bromo-3-fluoro-6-methylpyridine is expected to show characteristic
absorption bands for the pyridine ring, C-H, C-F, and C-Br bonds.

Table 5: Predicted Infrared (IR) Absorption Bands

Functional Group Predicted Absorption Range (cm™?)
Aromatic C-H stretch 3000 - 3100

Aliphatic C-H stretch (CHs) 2850 - 3000

C=N and C=C stretch (pyridine ring) 1400 - 1600

C-F stretch 1000 - 1300

C-Br stretch 500 - 600

Experimental Protocol for Infrared (IR) Spectroscopy

For a solid sample like 2-Bromo-3-fluoro-6-methylpyridine, the following attenuated total
reflectance (ATR) or thin film method can be used:[16][17][18][19][20]

e Sample Preparation (ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

e Sample Preparation (Thin Film):

o Dissolve a small amount of the solid in a volatile solvent (e.g., dichloromethane or
acetone).

o Drop the solution onto a salt plate (e.g., NaCl or KBr).
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o Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

o Data Acquisition:

o Place the sample (ATR unit or salt plate) in the sample compartment of the FT-IR

spectrometer.

o Acquire the spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the
signal-to-noise ratio.

o Data Processing: The resulting interferogram is Fourier-transformed to produce the familiar
IR spectrum of absorbance or transmittance versus wavenumber.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of
a novel compound like 2-Bromo-3-fluoro-6-methylpyridine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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